Propene-2-phosphorylchloride

Description

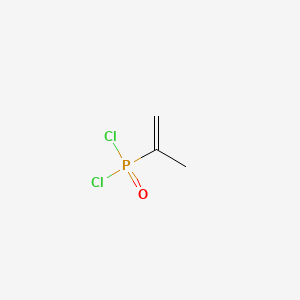

Structure

3D Structure

Properties

IUPAC Name |

2-dichlorophosphorylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2OP/c1-3(2)7(4,5)6/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSPMRBORSXZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)P(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960083 | |

| Record name | Prop-1-en-2-ylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3944-27-2 | |

| Record name | Propene-2-phosphorylchloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003944272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prop-1-en-2-ylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Propene 2 Phosphorylchloride and Analogous Compounds

Direct Synthetic Routes to Propene-2-phosphorylchloride

The direct synthesis of Propene-2-phosphorylchloride presents a significant synthetic challenge. This section explores a theoretical catalytic approach for its formation from readily available starting materials.

Catalytic Approaches for the Phosphorylation of Propene with Phosphoryl Chloride (POCl₃)

The direct phosphorylation of an alkene such as propene with phosphoryl chloride (POCl₃) to yield Propene-2-phosphorylchloride is not a well-documented transformation in scientific literature. However, based on the principles of electrophilic additions to alkenes, a potential catalytic pathway can be proposed. The reaction would likely require a catalyst to activate the P-Cl bond of phosphoryl chloride, rendering the phosphorus atom sufficiently electrophilic to be attacked by the π-electrons of the propene double bond.

A plausible catalytic cycle could involve a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). The catalyst would coordinate to the oxygen atom of POCl₃, increasing the electrophilicity of the phosphorus atom. This activated complex could then undergo an electrophilic attack on the propene molecule. According to Markovnikov's rule, the phosphorus group would add to the less substituted carbon of the double bond, and the chloride to the more substituted carbon, leading to a 2-chloro-2-methylpropylphosphonic dichloride intermediate. Subsequent dehydrochlorination of this intermediate would be required to form the desired Propene-2-phosphorylchloride. The dehydrochlorination step could potentially be promoted by a base or by thermal means.

Hypothetical Catalytic Cycle:

| Step | Description |

| 1. Catalyst Activation | The Lewis acid catalyst (LA) coordinates with phosphoryl chloride to form an activated complex. |

| 2. Electrophilic Attack | The activated complex is attacked by the π-bond of propene, forming a carbocation intermediate. |

| 3. Chloride Addition | A chloride ion adds to the carbocation, yielding a chloroalkylphosphonic dichloride. |

| 4. Dehydrochlorination | Elimination of HCl from the intermediate, potentially facilitated by a base, to form the final product and regenerate the catalyst. |

It is crucial to note that this proposed mechanism is theoretical and would require experimental validation to determine its feasibility and optimize reaction conditions.

Synthesis of Structurally Related Unsaturated Phosphoryl Compounds

While the direct synthesis of Propene-2-phosphorylchloride is not established, various reliable methods exist for the synthesis of structurally analogous unsaturated phosphoryl compounds. These methodologies provide valuable insights into the formation of carbon-phosphorus bonds in unsaturated systems.

Dehydrohalogenation Strategies for Vinylphosphonic Dichlorides

Dehydrohalogenation is a common and effective method for introducing unsaturation into organophosphorus compounds. This strategy is particularly useful for the synthesis of vinylphosphonic dichlorides from their corresponding chloroalkylphosphonic dichloride precursors. The reaction typically involves the elimination of a molecule of hydrogen halide (e.g., HCl) in the presence of a base or through thermal induction. wikipedia.org

For instance, the dehydrochlorination of 2-chloro-2-methyl-1-propanol (B11764102) has been studied, providing a model for the elimination reactions in substituted chloroalkanes. semanticscholar.orgresearchgate.net The choice of base and reaction conditions can significantly influence the yield and regioselectivity of the elimination.

Table of Dehydrohalogenation Reactions of Chloro-substituted Alkanols:

| Substrate | Reagent | Product | Reference |

| 2-Chloroethanol | NaOH | Oxirane | semanticscholar.orgresearchgate.net |

| 2-Chloro-1-propanol | NaOH | Methyloxirane | semanticscholar.orgresearchgate.net |

| 1-Chloro-2-propanol | NaOH | Methyloxirane | semanticscholar.orgresearchgate.net |

Nucleophilic Addition of Phosphorus Halides to Carbonyl Compounds

The reaction of phosphorus halides with carbonyl compounds represents another important route to functionalized organophosphorus compounds. While not a direct route to unsaturated phosphoryl chlorides, it provides access to key intermediates. For example, the reaction of ketones with phosphorus pentachloride (PCl₅) is a well-established method for the synthesis of geminal dichlorides. quora.comwikipedia.org

In this reaction, the carbonyl oxygen is replaced by two chlorine atoms. For instance, the reaction of cyclohexanone (B45756) with phosphorus pentachloride yields 1,1-dichlorocyclohexane. stackexchange.com The mechanism is believed to involve the initial formation of a chlorophosphate intermediate, which then undergoes substitution by chloride ions.

Examples of Reactions of Ketones with Phosphorus Pentachloride:

| Ketone | Product | Reference |

| Cyclohexanone | 1,1-Dichlorocyclohexane | stackexchange.com |

This reaction highlights the reactivity of phosphorus halides towards carbonyl groups and provides a method for introducing chlorine atoms that could potentially be eliminated in a subsequent step to create unsaturation.

Phosphorylation of Alcohols and Phenols using Phosphoryl Chloride Derivatives

The phosphorylation of alcohols and phenols using phosphoryl chloride is a fundamental reaction in organophosphorus chemistry, leading to the formation of phosphate (B84403) esters. wikipedia.orgsciencemadness.org This reaction can be catalyzed by various Lewis acids, and the choice of catalyst can influence the selectivity of the reaction. bohrium.com For example, the phosphorylation of phenols with phosphoryl chloride can be catalyzed by anhydrous aluminum chloride. researchgate.net

The reaction of alcohols with phosphoryl chloride typically proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the phosphorus atom of POCl₃, with the subsequent elimination of HCl. wikipedia.orgsciencemadness.org The use of a base, such as pyridine, is often employed to neutralize the HCl produced.

Catalytic Phosphorylation of Phenols:

| Phenol | Catalyst | Product | Reference |

| Phenol | AlCl₃ | Phenyl phosphorodichloridate | researchgate.net |

| Hindered Phenols | Friedel-Crafts catalysts | O-phosphorylated products | rsc.org |

The phosphorylation of alcohols provides a versatile method for introducing the phosphate group, which can then be further modified.

Formation of Phosphorylated Acrylates and Methacrylates

Phosphorylated acrylates and methacrylates are important monomers for the synthesis of functional polymers with applications in biomedical materials and flame retardants. Several synthetic routes have been developed for the preparation of these compounds.

One common method involves the reaction of a hydroxyl-containing acrylate (B77674) or methacrylate (B99206) with a phosphorylating agent. For example, 2-(phosphonooxy)ethyl methacrylate can be synthesized, and its polymerization has been studied. researchgate.net The synthesis of glycidyl (B131873) methacrylate, a precursor to phosphorylated methacrylates, can be achieved through the reaction of methacrylic acid with epichlorohydrin. patsnap.comchemicalbook.comijarsct.co.inwikipedia.org

Synthetic Approaches to Phosphorylated (Meth)acrylates:

| Reactants | Product |

| 2-Hydroxyethyl methacrylate, Phosphorylating agent | 2-(Phosphonooxy)ethyl methacrylate |

| Methacrylic acid, Epichlorohydrin | Glycidyl methacrylate |

These methods demonstrate the versatility of incorporating phosphorus-containing functionalities into polymerizable monomers.

Recent Advances in Radical Phosphorylation of Unsaturated Systems

Radical phosphorylation has emerged as a potent strategy for the construction of organophosphorus compounds from unsaturated systems. oaepublish.com This approach involves the generation of phosphorus-centered radicals which then add across carbon-carbon double or triple bonds. The generation of these P-centered radicals can be achieved through various means, including transition metal catalysis, photochemical methods, and electrochemical processes. oaepublish.com

The fundamental mechanism involves the initiation step, where a phosphorus-centered radical is formed from a suitable precursor, such as a hypophosphite or a phosphine (B1218219) oxide. This radical then adds to the unsaturated substrate, like an alkene or alkyne, to form a carbon-centered radical intermediate. This intermediate subsequently undergoes a chain transfer or termination step to yield the final phosphorylated product. One of the significant advantages of these methods is their ability to proceed under mild and environmentally friendly conditions. researchgate.net For instance, visible-light photoredox catalysis has been successfully employed to initiate the phosphonation of unsaturated systems without the need for external oxidants or bases. oaepublish.com

Recent research has expanded the scope of radical precursors. For example, oxime phosphonates have been developed as novel phosphine radical precursors for visible light-catalyzed reactions, leading to the synthesis of β-phosphonopyrrolidines and β-phosphonolactones. oaepublish.com

| Initiation Method | Phosphorus Source Example | Unsaturated Substrate | Key Features | Reference |

|---|---|---|---|---|

| Transition Metal Catalysis (e.g., Copper) | Dialkyl H-phosphonates | Alkenes | Efficient C-P bond formation; often requires an oxidant. | oaepublish.com |

| Visible-Light Photoredox Catalysis | Oxime phosphonates | Unsaturated sulfonamides | Avoids external oxidants and bases; proceeds under mild conditions. | oaepublish.com |

| Electrochemical Synthesis | Tertiary phosphines | Aromatic systems | Allows for precise control of reduction potential to generate radical anions. | researchgate.net |

Transition-Metal-Catalyzed Approaches to C-P Bond Formation in Unsaturated Substrates

Transition-metal-catalyzed reactions represent a cornerstone for the synthesis of organophosphorus compounds, providing highly efficient and atom-economical routes to C-P bond formation. researchgate.netnih.gov These methods, particularly hydrophosphination and cross-coupling reactions, have gained popularity due to their high functional group tolerance and the avoidance of stoichiometric and often highly reactive organometallic reagents like Grignard or organolithium compounds. researchgate.net

Hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, is a 100% atom-economical process. researchgate.net Catalysts based on a wide range of transition metals, including palladium, nickel, copper, titanium, and zirconium, have been developed for this transformation. researchgate.netacs.org The choice of metal and associated ligands is crucial for controlling the reactivity and selectivity of the reaction. While significant progress has been made in intramolecular hydrophosphination, the development of efficient intermolecular variants remains a key area of research. researchgate.net

Cross-coupling reactions, such as those involving organo(pseudo)halides and P(O)-H compounds, are also powerful tools for creating C-P bonds. oaepublish.com Palladium-catalyzed cross-coupling, for example, is a well-established method. researchgate.net More recently, efforts have focused on activating the C-P bond itself, which has historically been a challenge due to its high bond energy and the strong coordinating ability of phosphorus to metal centers. researchgate.net Innovations in catalyst design and substrate pre-activation are overcoming these hurdles, enabling novel transformations like intermolecular carbophosphination of alkynes. researchgate.net

| Catalyst Type | Reaction | Unsaturated Substrate | Advantages | Reference |

|---|---|---|---|---|

| Palladium Complexes | Cross-coupling | Alkenyl halides | Well-established, high yields. | researchgate.net |

| Nickel-Aluminum Bimetallic | Carbophosphination | Alkynes | Enables challenging intermolecular C-P bond formation via C-P activation. | researchgate.net |

| s- and p-Block Metals (e.g., Ca, Yb) | Hydrophosphination | Styrene, Phenylacetylene | Abundant, low-cost alternatives to transition metals. | researchgate.netrsc.org |

| Titanium/Zirconium Complexes | Phosphaalkene formation | Alkynes | Exhibits catalytic properties for specific C=P bond systems. | acs.org |

Methodological Aspects in Synthetic Optimization

Role of Catalysts and Reagents in Reaction Efficiency and Selectivity

The selection of catalysts and reagents is paramount in optimizing the synthesis of unsaturated organophosphorus compounds, directly influencing reaction rates, yields, and selectivity (chemo-, regio-, and stereoselectivity). Phosphoryl chloride, for instance, is a common and reactive phosphorylating agent. researchgate.net

In transition-metal catalysis, the ligand framework surrounding the metal center plays a critical role. For example, the use of specific phosphine ligands can steer the outcome of a reaction towards a desired isomer. mdpi.com In recent years, main-group s- and p-block metal catalysts have been explored as cost-effective and abundant alternatives to traditional transition metals for reactions like hydrophosphination. rsc.org

Organocatalysis has also emerged as a powerful tool. Pyridine-N-oxides have been shown to be effective catalysts for the phosphorylation of hydroxyl groups, with their activity being tunable through electronic modifications. rsc.org For instance, introducing electron-deficient aryl substituents at the 2-position of a 4-(dimethylamino)pyridine-N-oxide (DMAP-N-oxide) catalyst enhances its activity. This is attributed to a synergistic effect where the 4-amino group increases the nucleophilicity of the N-oxide oxygen, while the 2-aryl group enhances the N-oxide's ability to act as a leaving group during the catalytic cycle. rsc.org Hydrogen-bond-donor catalysts, such as chiral thioureas or TADDOL derivatives, can activate substrates and control stereochemistry in asymmetric transformations. unl.ptharvard.edu

| Catalyst/Reagent Class | Specific Example | Role in Synthesis | Reference |

|---|---|---|---|

| Phosphorylating Agent | Phosphoryl chloride (POCl₃) | Provides the electrophilic phosphorus center for reaction with nucleophiles. | researchgate.net |

| Organocatalyst (N-Oxide) | 2-Aryl-4-DMAP-N-oxides | Mediate phosphoryl group transfer with enhanced catalytic activity. | rsc.org |

| Organocatalyst (H-Bond Donor) | TADDOL | Catalyzes asymmetric reactions by activating substrates through hydrogen bonding. | unl.pt |

| Main-Group Metal Catalyst | Calcium bis(amide) complexes | Act as precatalysts for intermolecular hydrophosphination. | researchgate.net |

Stereocontrol in the Synthesis of Unsaturated Organophosphorus Compounds

Achieving stereocontrol is a significant challenge in the synthesis of unsaturated organophosphorus compounds, as they can possess multiple stereogenic centers, including a potentially chiral phosphorus atom and chiral carbons within the unsaturated backbone. rsc.org The precise control of stereochemistry is crucial, as the biological activity and material properties of these compounds are often dependent on their absolute configuration. unl.pt

Several strategies are employed to control the stereochemical outcome of these syntheses:

Asymmetric Catalysis: This is one of the most powerful methods for introducing chirality. unl.pt It involves the use of transition metal complexes bearing chiral ligands or chiral organocatalysts. For example, chiral phosphine ligands are widely used in transition metal catalysis to achieve asymmetric C-H and C-C bond formation. mdpi.com Chiral organocatalysts, such as those derived from amino acids or cinchona alkaloids, can activate substrates through the formation of chiral intermediates like enamines or iminium ions, thereby directing the stereochemical outcome. unl.pt

Chiral Auxiliaries: This strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate or reagent. The auxiliary then directs the stereoselective formation of new chiral centers. H–P reagents bearing chiral alcohol moieties like TADDOL, BINOL, or menthol (B31143) have been used as chiral auxiliaries to influence the stereochemical outcome of additions to alkenes, alkynes, and imines. rsc.org

Diastereoselective Reactions: When a molecule already contains a stereocenter, it can influence the creation of a new one, a principle known as diastereoselection. This is often used in substrate-controlled syntheses where the inherent chirality of the starting material guides the stereochemical course of the reaction. For example, chiral sulfinylimines can undergo highly diastereoselective addition reactions. thieme.com In reactions involving two chiral reactants, a phenomenon known as double stereodifferentiation can lead to a significant enhancement in stereoselectivity. mdpi.com

The development of methods for the stereocontrolled synthesis of compounds with stereogenic phosphorus atoms is a particularly active area of research, with applications in fields like therapeutic oligonucleotides where the configuration of the phosphorus atom can significantly affect biological properties. elsevierpure.com

Elucidation of Reactivity and Mechanistic Pathways of Propene 2 Phosphorylchloride

Reactivity of the Phosphorus Center in Propene-2-phosphorylchloride

The phosphorus atom in Propene-2-phosphorylchloride is pentavalent and bonded to two chlorine atoms, an oxygen atom, and the propene group. The high electronegativity of the chlorine and oxygen atoms renders the phosphorus center highly electrophilic and susceptible to nucleophilic attack.

Electrophilic Character and Susceptibility to Nucleophilic Attack

The phosphorus atom in Propene-2-phosphorylchloride serves as a strong electrophilic center. This is due to the significant inductive effect of the two chlorine atoms and the doubly bonded oxygen atom, which withdraw electron density from the phosphorus. This electron deficiency makes it a prime target for nucleophiles. Nucleophilic substitution reactions at this phosphorus center are fundamental to its chemistry, typically proceeding through a bimolecular nucleophilic substitution (SN2@P) mechanism. researchgate.net The approach of a nucleophile to the phosphorus atom leads to the formation of a pentacoordinate transition state or intermediate, which then expels a chloride ion as a leaving group. nih.govscispace.com

The general mechanism for nucleophilic substitution at the phosphorus center can be depicted as follows:

Nu- + CH2=C(CH3)P(O)Cl2 → [Nu---P(O)(Cl)2---C(CH3)=CH2]- → Nu-P(O)(Cl)-C(CH3)=CH2 + Cl-Where Nu- represents a nucleophile.

Investigations into Esterification and Amidation Reactions

The high reactivity of the P-Cl bonds in Propene-2-phosphorylchloride allows for facile esterification and amidation reactions. These reactions involve the nucleophilic attack of alcohols or amines on the electrophilic phosphorus center, leading to the displacement of one or both chlorine atoms.

Esterification: In the presence of an alcohol (ROH), Propene-2-phosphorylchloride can be converted into the corresponding phosphonic ester. The reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.

| Nucleophile (Alcohol) | Product | Reaction Conditions |

| Methanol (B129727) (CH₃OH) | Methyl (prop-1-en-2-yl)phosphonochloridate | Base (e.g., Pyridine), inert solvent |

| Ethanol (C₂H₅OH) | Ethyl (prop-1-en-2-yl)phosphonochloridate | Base (e.g., Pyridine), inert solvent |

Amidation: Similarly, reaction with a primary or secondary amine (RNH₂ or R₂NH) yields the corresponding phosphonamidic chloride or phosphonic diamide.

| Nucleophile (Amine) | Product | Reaction Conditions |

| Ammonia (NH₃) | P-(prop-1-en-2-yl)phosphonamidic chloride | Inert solvent |

| Diethylamine ((C₂H₅)₂NH) | N,N-Diethyl-P-(prop-1-en-2-yl)phosphonamidic chloride | Inert solvent, base |

These reactions are synthetically valuable for the introduction of the propene-2-phosphonyl moiety into various organic molecules.

Stereochemical Outcomes of Nucleophilic Substitutions at Phosphorus

When the phosphorus atom is a stereocenter, nucleophilic substitution reactions can proceed with either inversion or retention of configuration. For SN2-type reactions at a tetracoordinate phosphorus center, the reaction generally proceeds with inversion of configuration. nih.gov This is a consequence of the backside attack of the nucleophile relative to the leaving group.

However, the stereochemical outcome can be influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. In some cases, mechanisms involving pseudorotation of a pentacoordinate intermediate can lead to retention of configuration. rsc.org The stereoselective synthesis of P-chiral organophosphorus compounds is an active area of research, with various catalytic methods being developed to control the stereochemical outcome of these reactions. rug.nlnih.govresearchgate.net

Reactivity of the Unsaturated Propene Moiety

The carbon-carbon double bond in the propene group of Propene-2-phosphorylchloride provides a second site for chemical transformations, primarily through addition and cycloaddition reactions.

Addition Reactions to the Carbon-Carbon Double Bond (e.g., Hydrophosphorylation)

The double bond in Propene-2-phosphorylchloride can undergo electrophilic and radical addition reactions. One notable example is hydrophosphorylation, which involves the addition of a P-H bond across the double bond. This reaction can be initiated by radical initiators or catalyzed by transition metals. The regioselectivity of the addition is influenced by the substitution pattern of the alkene and the reaction conditions. rsc.orgrsc.orgsemanticscholar.org

For instance, the radical-mediated addition of H-phosphonates to alkenes typically proceeds via an anti-Markovnikov addition, where the phosphorus atom adds to the less substituted carbon of the double bond. rsc.org

| Reagent | Product | Catalyst/Initiator | Regioselectivity |

| Dialkyl H-phosphonate | Dialkyl (2-propyl)phosphonate derivative | Peroxide initiator | Anti-Markovnikov |

| Diphenylphosphine oxide | (2-(Diphenylphosphoryl)propyl) derivative | Palladium catalyst | Varies with conditions |

Cycloaddition Reactions and Their Synthetic Utility

The alkenylphosphonate functionality can participate as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. wikipedia.orgorganic-chemistry.orgchemistrysteps.com The electron-withdrawing nature of the phosphoryl group can activate the double bond towards reaction with conjugated dienes. The stereochemistry of the Diels-Alder reaction is highly predictable, proceeding via a concerted [4+2] cycloaddition mechanism. wikipedia.orgorganic-chemistry.orgresearchgate.net

Furthermore, vinylphosphonates, which are structurally similar to the propene moiety in the target molecule, have been shown to undergo other types of cycloaddition reactions, such as [3+2] cycloadditions with nitrones to form phosphorus-substituted isoxazolidines. These reactions provide access to a variety of heterocyclic compounds containing a phosphonate (B1237965) group, which have potential applications in medicinal chemistry and materials science.

Propene-2-phosphorylchloride as a Precursor in Complex Organic Synthesis

Propene-2-phosphorylchloride serves as a versatile precursor in multi-step organic syntheses, valued for the reactive phosphoryl chloride group attached to a propenyl backbone. This structure allows for its integration into a wide array of complex molecules, leveraging the phosphorus center as a key site for chemical modification. Its utility spans the creation of biologically active compounds, the formation of reactive intermediates for carbon-carbon bond formation, and the synthesis of diverse organophosphorus structures.

Synthesis of Phosphorylated Prodrugs and Other Biologically Relevant Molecules

The phosphorylation of biologically active molecules is a critical strategy in prodrug development. Nucleoside analogs, for instance, often require phosphorylation to their active triphosphate forms to exert therapeutic effects. However, the high polarity of nucleoside monophosphates hinders their ability to cross cell membranes. To overcome this, stable, protected monophosphate prodrugs are synthesized to deliver the active monophosphate intracellularly. nih.gov

While direct data on Propene-2-phosphorylchloride is limited, the general reactivity of phosphoryl chlorides is well-established in this field. Reagents like bis(pivaloyloxymethyl) (POM) phosphoryl chloride are used for the efficient, single-step phosphorylation of hydroxyl groups under mild conditions, yielding bis(POM) phosphate (B84403) triesters. nih.govresearchgate.netjohnshopkins.edu This method is valuable for creating prodrugs of antiviral and anticancer agents. researchgate.net The mechanism involves the nucleophilic attack of an alcohol (from the parent drug) on the phosphorus center of the phosphoryl chloride, displacing a chloride ion.

The synthesis of these prodrugs can be summarized by the following general reaction: Drug-OH + Cl₂P(O)R -> Drug-O-P(O)(Cl)R + HCl Drug-O-P(O)(Cl)R + R'OH -> Drug-O-P(O)(OR')R + HCl

The "R" group in the case of the title compound would be the propene-2-yl group, which could modulate the prodrug's stability, solubility, and release kinetics.

Table 1: Examples of Phosphorylating Agents in Prodrug Synthesis

| Phosphorylating Agent | Parent Drug Type | Prodrug Moiety | Reference |

|---|---|---|---|

| bis(POM)-phosphoryl chloride | Nucleoside Analogs (e.g., AZT) | bis(pivaloyloxymethyl) phosphate | nih.govnih.gov |

| Phosphoryl chloride (POCl₃) | 2'-C-methyl ribonucleosides | Cyclic monophosphate | nih.gov |

Formation of Reactive Intermediates for Carbon-Carbon Bond Formation (e.g., Wittig-type Reagents, Vilsmeier Reagents)

Propene-2-phosphorylchloride is a precursor for generating key reactive intermediates used in carbon-carbon bond formation. Its reactivity is analogous to that of the more common phosphorus oxychloride (POCl₃).

Vilsmeier Reagents: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. wikipedia.orgcambridge.org The key reactant, the Vilsmeier reagent (a substituted chloroiminium ion), is generated from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with a phosphoryl chloride. wikipedia.orgmychemblog.com

The formation mechanism involves the nucleophilic attack of the amide oxygen onto the electrophilic phosphorus atom of the phosphoryl chloride. stackexchange.com A subsequent rearrangement and elimination of a dichlorophosphate anion yields the electrophilic Vilsmeier reagent. wikipedia.orgwikipedia.org This reagent then acts as an electrophile in substitutions with electron-rich arenes, which upon hydrolysis, yield an aldehyde. wikipedia.org Propene-2-phosphorylchloride can serve as the phosphorylating agent in this process, leading to a Vilsmeier reagent tailored by the propene moiety.

Table 2: Generation of Vilsmeier Reagent

| Reactant 1 | Reactant 2 | Reagent Formed | Application |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Phosphoryl chloride (POCl₃) | N,N-dimethylchloroiminium ion | Formylation of aromatic rings |

Wittig-type Reagents: The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from carbonyl compounds. masterorganicchemistry.comlibretexts.org The key component is a phosphorus ylide (a Wittig reagent), typically prepared from a phosphonium salt. commonorganicchemistry.com While Propene-2-phosphorylchloride is not directly used to make the ylide, it is instrumental in synthesizing the phosphonate precursors for the Horner-Wadsworth-Emmons (HWE) reaction, a widely used variation of the Wittig reaction.

In the HWE reaction, phosphonate esters are deprotonated to form stabilized carbanions that react with aldehydes or ketones to produce alkenes, often with high E-selectivity. pharmacy180.com These phosphonate esters can be synthesized via the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. wikipedia.org Alternatively, they can be prepared from phosphoryl chlorides. The reaction of Propene-2-phosphorylchloride with alcohols would yield the corresponding phosphonate diester, a direct precursor for HWE reagents.

Pathways to Diverse Organophosphorus Scaffolds (e.g., Phosphonates, Phosphinates)

Propene-2-phosphorylchloride is an excellent starting material for accessing a variety of organophosphorus compounds due to the sequential reactivity of its P-Cl bonds.

Synthesis of Phosphonates: Phosphonates, which contain a C-PO(OR)₂ group, are valuable for their biological activity and as synthetic intermediates. wikipedia.orgmdpi.com A straightforward, one-pot synthesis of phosphonates can be achieved starting from a phosphoryl chloride. nih.gov This involves the reaction with one equivalent of an organometallic reagent (e.g., an organozinc reagent derived from a Grignard reagent) followed by quenching with an excess of alcohol. nih.gov

The general pathway is: R'P(O)Cl₂ + R-M -> R'P(O)(R)Cl + MCl R'P(O)(R)Cl + 2 R''OH -> R'P(O)(R)(OR'') + R''OH₂Cl In this context, R' would be the propene-2-yl group from the starting material.

Synthesis of Phosphinates: Phosphinates [R₂P(O)OR'] are another class of organophosphorus compounds accessible from Propene-2-phosphorylchloride. Their synthesis also relies on the controlled substitution of the chloride atoms. A one-pot method involves reacting a phosphoryl chloride with two equivalents of a Grignard reagent, followed by the addition of an alcohol. nih.gov This approach allows for the introduction of two new carbon-phosphorus bonds.

The reaction proceeds as follows: R'P(O)Cl₂ + 2 R-MgBr -> R'P(O)R₂ + 2 MgBrCl R'P(O)R₂ + R''OH -> R'P(O)(R)(OR'') + RH

The selectivity between phosphonate and phosphinate formation can be controlled by the choice of the organometallic reagent and the stoichiometry of the reaction. nih.gov

Reaction Kinetics and Thermodynamic Considerations

The reaction kinetics and thermodynamics of processes involving Propene-2-phosphorylchloride are governed by the fundamental properties of the phosphoryl group and the attached propenyl moiety. While specific kinetic data for this compound are not extensively documented, the principles can be inferred from studies of related molecules like propene and phosphoryl chloride.

Thermodynamics: Reactions involving phosphoryl chlorides are often thermodynamically favorable due to the formation of a very strong phosphorus-oxygen double bond (P=O), which has a bond dissociation energy of approximately 533.5 kJ/mol. wikipedia.org This provides a significant driving force for reactions such as the Vilsmeier-Haack and Wittig-type reactions. In the Wittig reaction, the formation of the stable triphenylphosphine oxide byproduct is a key thermodynamic driver for the entire process. pharmacy180.com Similarly, in phosphorylation reactions, the replacement of weaker P-Cl bonds with stronger P-O or P-N bonds renders the transformations exothermic.

Reaction Kinetics: The kinetics of reactions involving Propene-2-phosphorylchloride are influenced by several factors:

Electrophilicity of Phosphorus: The phosphorus atom is highly electrophilic due to the electron-withdrawing effects of the oxygen and chlorine atoms, making it susceptible to attack by nucleophiles (e.g., alcohols, amides, carbanions).

Steric Hindrance: The propene group may introduce some steric bulk around the phosphorus center compared to phosphoryl chloride (POCl₃), potentially slowing the rate of nucleophilic attack. However, this effect is generally considered minimal.

Leaving Group Ability: The chloride ion is an excellent leaving group, facilitating rapid nucleophilic substitution at the phosphorus center.

Kinetic studies on the gas-phase reactions of propene with radicals and ions have been conducted, providing insight into the reactivity of the alkene portion of the molecule. nist.govleidenuniv.nl However, in the synthetic applications discussed, the primary site of reaction is the phosphoryl chloride group. The rates of these reactions are typically fast, often requiring cooling to control the reaction exothermicity. For instance, the formation of the Vilsmeier reagent is a rapid process that occurs upon mixing the amide and the phosphoryl chloride. mychemblog.com

Spectroscopic Characterization and Computational Studies of Propene 2 Phosphorylchloride

Spectroscopic Analysis for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework and the chemical environment of the phosphorus atom. For Propene-2-phosphorylchloride, ¹H, ¹³C, and ³¹P NMR spectra would provide definitive structural information.

¹H NMR: This spectrum would show signals for the vinyl protons and the methyl protons. The chemical shifts would indicate the electronic environment of these protons, and spin-spin coupling patterns (splitting) between them would confirm their connectivity.

¹³C NMR: The spectrum would display distinct signals for the three carbon atoms in the propene moiety. The chemical shifts would differentiate the sp² hybridized carbons of the double bond from the sp³ hybridized methyl carbon. Coupling to the phosphorus atom (J-coupling) would also be observed, providing further structural confirmation.

³¹P NMR: A single resonance would be expected in the ³¹P NMR spectrum, and its chemical shift would be characteristic of a phosphoryl chloride group, confirming the oxidation state and coordination environment of the phosphorus atom.

A comprehensive search did not yield any published ¹H, ¹³C, or ³¹P NMR data for Propene-2-phosphorylchloride. Therefore, a data table of chemical shifts and coupling constants cannot be provided.

Table 1: Hypothetical ¹H, ¹³C, and ³¹P NMR Data for Propene-2-phosphorylchloride (Note: This table is for illustrative purposes only, as no experimental data was found.)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | Data not available | Data not available | Data not available | =CH₂ |

| ¹H | Data not available | Data not available | Data not available | -CH₃ |

| ¹³C | Data not available | Data not available | Data not available | =CH₂ |

| ¹³C | Data not available | Data not available | Data not available | =C-P |

| ¹³C | Data not available | Data not available | Data not available | -CH₃ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Adduct Formation

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For Propene-2-phosphorylchloride, these techniques would identify key bonds such as P=O, P-Cl, C=C, and C-H.

P=O stretch: A strong absorption band in the IR spectrum (typically around 1250-1300 cm⁻¹) would be characteristic of the phosphoryl group.

P-Cl stretch: Vibrations corresponding to the phosphorus-chlorine bonds would be expected in the lower frequency region of the spectrum (around 450-600 cm⁻¹).

C=C stretch: The carbon-carbon double bond of the propene group would show a characteristic absorption band (around 1640-1680 cm⁻¹).

No experimental IR or Raman spectra for Propene-2-phosphorylchloride could be located in the searched literature. Thus, a table of vibrational frequencies cannot be compiled.

Table 2: Expected Vibrational Frequencies for Propene-2-phosphorylchloride (Note: This table is based on typical group frequencies; no experimental data was found.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| C-H stretch (vinyl) | 3010-3095 | IR, Raman |

| C-H stretch (methyl) | 2850-2960 | IR, Raman |

| C=C stretch | 1640-1680 | IR, Raman |

| P=O stretch | 1250-1300 | IR |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₃H₅Cl₂OP) by providing a highly accurate mass measurement. The fragmentation pattern would likely involve the loss of chlorine atoms, the phosphoryl group, or cleavage of the propene moiety, helping to piece together the molecular structure.

A search for a mass spectrum of Propene-2-phosphorylchloride was unsuccessful. While a mass spectrum is noted as available for its isomer, Allylphosphonic dichloride, this data is not applicable to the target compound nist.gov.

Quantum Chemical and Theoretical Investigations

In the absence of experimental data, computational methods like Density Functional Theory (DFT) and ab initio calculations serve as powerful predictive tools. These methods could model the properties of Propene-2-phosphorylchloride, including its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations could be employed to optimize the three-dimensional geometry of Propene-2-phosphorylchloride, predicting bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the molecular orbitals (e.g., HOMO and LUMO) would provide insight into the molecule's electronic structure and potential reactivity. Such calculations are common for organophosphorus compounds but no specific studies on Propene-2-phosphorylchloride were identified researchgate.net.

Ab Initio Methods for Energetics and Reaction Pathway Modeling

High-level ab initio calculations could be used to accurately determine the molecule's thermodynamic properties, such as its heat of formation. These methods are also invaluable for modeling reaction pathways, for instance, by calculating the transition state energies for hydrolysis or other nucleophilic substitution reactions at the phosphorus center. While ab initio studies have been conducted on phosphoryl transfer reactions and related molecules, no research specifically modeling Propene-2-phosphorylchloride was found nih.govrsc.org.

Analysis of Bonding Interactions: Pnictogen Bonding and Hydrogen Bonding in Phosphoryl Systems

The electronic structure of propene-2-phosphorylchloride is dictated by the interplay of its constituent atoms, leading to specific and significant noncovalent interactions. The phosphorus atom, in its pentavalent state, and the highly polar phosphoryl group (P=O) are key to understanding these interactions.

Pnictogen Bonding:

The phosphorus atom in propene-2-phosphorylchloride can act as a pnictogen bond donor. A pnictogen bond is a noncovalent interaction where an electrophilic region on a covalently bonded pnictogen atom (in this case, phosphorus) interacts with a nucleophilic region on another molecule. researchgate.netresearchgate.net

Computational studies on analogous phosphoryl halides, such as phosphoryl chloride (POCl₃), reveal the presence of positive electrostatic potentials, known as σ-holes, on the phosphorus atom along the extension of the P-Cl bonds. researchgate.net These σ-holes arise from the electron-withdrawing nature of the chlorine and oxygen atoms, which pulls electron density away from the phosphorus atom. The strength of these σ-holes makes the phosphorus atom an effective Lewis acid, capable of engaging in attractive interactions with Lewis bases (nucleophiles).

In the context of propene-2-phosphorylchloride, the phosphorus atom is expected to exhibit similar electrophilic regions. These can interact with electron-rich sites of neighboring molecules, such as lone pairs on nitrogen or oxygen atoms, or π-electron systems. This type of interaction, termed a phosphorus-centered pnictogen bond, plays a crucial role in the crystal packing and supramolecular assembly of related organophosphorus compounds. researchgate.netresearchgate.net

Hydrogen Bonding:

The phosphoryl group (P=O) in propene-2-phosphorylchloride is a potent hydrogen bond acceptor. The oxygen atom possesses significant negative electrostatic potential due to the high polarity of the P=O bond, which is often described as having a significant contribution from a P⁺-O⁻ resonance structure. d-nb.info

Studies on adducts of phosphoryl chloride with hydrogen-donating molecules like methanol (B129727) have provided spectroscopic evidence for the formation of hydrogen bonds. chemicalbook.com The interaction typically involves the hydrogen atom of a donor molecule (e.g., an O-H or N-H group) and the lone pair electrons of the phosphoryl oxygen. In the absence of traditional hydrogen bond donors, weaker C-H···O interactions may also occur. These hydrogen bonding interactions are fundamental in determining the solvation properties and the structure of condensed phases of phosphoryl compounds.

Conformational Analysis and Torsional Barriers of Propene-2-phosphorylchloride

The conformational preferences of propene-2-phosphorylchloride are primarily governed by the rotation around the C-P single bond. This rotation dictates the relative orientation of the vinyl group and the phosphoryl dichloride moiety. Detailed insights into this process can be gleaned from ab initio quantum mechanical studies performed on the closely related analogue, vinylphosphoryl dichloride (VPDC). huji.ac.ilresearchgate.net

Computational studies on VPDC have identified two primary stable conformers:

s-cis conformer: In this arrangement, the P=O and C=C bonds are in a cis position relative to each other. This conformation is calculated to be the most stable minimum (global minimum).

s-trans-gauche conformer: This secondary, less stable conformer (local minimum) is found at a dihedral angle of approximately 117°.

The rotational barrier between these conformers is relatively low, indicating that the molecule is flexible at room temperature. The transition states identified correspond to s-cis-gauche and s-trans conformations. The greater van der Waals radii of the chlorine atoms in VPDC lead to a larger energy difference between the conformers compared to vinylphosphonic acid. huji.ac.il

Below is an interactive data table summarizing the calculated conformational data for the analogue, vinylphosphoryl dichloride.

| Conformer/Transition State | Dihedral Angle (C=C-P=O) | Relative Energy (kcal/mol) |

| s-cis (Minimum 1) | 0° | 0.0 |

| s-trans-gauche (Minimum 2) | ~117° | 0.7 |

| s-cis-gauche (Transition State) | Not specified | Higher than minima |

| s-trans (Transition State) | 180° | Highest barrier |

Note: Data is based on computational studies of vinylphosphoryl dichloride (VPDC) at the MP2/6-31G level of theory and serves as an approximation for propene-2-phosphorylchloride.* huji.ac.il

Applications of Propene 2 Phosphorylchloride Derivatives in Materials Science and Polymer Chemistry

Design and Synthesis of Sidechain Phosphorus-Containing Polyacids

Sidechain phosphorus-containing polyacids (PCPAs) are macromolecules that feature acidic phosphorus groups pendant to the main polymer backbone. nih.gov The design of these polymers is often tailored to specific applications, which dictates the choice of the polymer backbone, the spacer between the backbone and the acidic group, and the nature of the phosphorus group itself. nih.gov The primary synthetic routes to these materials involve either the direct polymerization of an unsaturated phosphorus-containing acid or the polymerization of a corresponding ester monomer followed by a deprotection (hydrolysis) step. encyclopedia.pubnih.gov

The latter approach is often preferred as the ester precursors, such as diethyl vinylphosphonate (B8674324) (DEVP) or diisopropyl vinylphosphonate, exhibit better solubility in common organic solvents and are generally more amenable to controlled polymerization techniques. encyclopedia.pubmdpi.com Following polymerization, the phosphonate (B1237965) ester groups can be quantitatively hydrolyzed to the desired phosphonic acid moieties. A common method for this hydrolysis involves reaction with silyl (B83357) halides, like trimethylsilyl (B98337) bromide (Me₃SiBr), followed by methanolysis, which proceeds under mild conditions and preserves the polymer backbone. encyclopedia.pubmdpi.com

An alternative strategy is the post-modification of a pre-existing polymer. encyclopedia.pub This involves chemically attaching phosphorus-containing groups onto the sidechains of a polymer. For example, polymers with reactive side groups can be functionalized via reactions like the Michaelis-Arbuzov reaction to introduce phosphonate esters, which are subsequently hydrolyzed. mdpi.com This method allows for the introduction of phosphonic acid groups onto a variety of polymer scaffolds, tailoring the material's properties.

Polymerization Studies of Unsaturated Phosphoryl Monomers

The polymerization behavior of unsaturated phosphoryl monomers, such as vinyl phosphonates, is crucial for creating well-defined materials. Both free-radical and controlled polymerization methods have been extensively studied to synthesize homopolymers and copolymers with tailored architectures and functionalities.

Free-radical polymerization is a common and straightforward method for polymerizing vinyl phosphonates and their acidic analogues like vinylphosphonic acid (VPA). encyclopedia.pub The reaction is typically initiated by thermal or photochemical decomposition of initiators such as α,α′-azobisisobutyronitrile (AIBN) or various peroxides. mdpi.comrsc.org

However, the free-radical polymerization of these monomers presents several challenges. Vinylphosphonic acid, for instance, exhibits low regioselectivity during polymerization, leading to a significant fraction of head-to-head and tail-to-tail linkages in addition to the expected head-to-tail structure. encyclopedia.pubmdpi.com This irregularity in the polymer chain can affect the material's properties. Furthermore, the polymerization of dialkyl vinyl phosphonates can be complicated by side reactions, including an intramolecular hydrogen transfer from the polymer backbone to the side chain. encyclopedia.pubmdpi.com

Despite these challenges, free-radical polymerization is widely used to produce a variety of random copolymers. For example, VPA has been copolymerized with monomers like acrylic acid, acrylonitrile, and methyl acrylate (B77674) to create materials with combined properties. mdpi.comresearchgate.net The reactivity ratios of the comonomers play a significant role in the final copolymer composition and microstructure.

Below is a table summarizing typical conditions for the free-radical polymerization of VPA derivatives.

| Monomer | Initiator | Solvent | Temperature (°C) | Key Findings |

| Vinylphosphonic Acid (VPA) | AIBA | Water | - | Low regioselectivity with ~23.5% head-to-head links. encyclopedia.pub |

| Vinylphosphonic Dichloride | AIBN | 1,1,1-Trichloroethane | 70 | Yields of 85-90% can be achieved before hydrolysis to PVPA. rsc.org |

| Diisopropyl Vinyl Phosphonate | AIBN | - | - | Prone to intramolecular hydrogen transfer side reactions. encyclopedia.pubmdpi.com |

| VPA / Acrylic Acid | Ammonium Persulfate | Water | - | High molecular weight copolymers were produced. mdpi.com |

AIBA: α,α′-Azodiisobutyramidine dihydrochloride, AIBN: α,α′-Azobisisobutyronitrile, PVPA: Poly(vinylphosphonic acid)

To overcome the limitations of free-radical polymerization, controlled/"living" radical polymerization (CRP) techniques have been applied to unsaturated phosphoryl monomers. These methods, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures like block copolymers. bilecik.edu.trmdpi.comrsc.org

ATRP has been successfully used for the polymerization of phosphonate-containing monomers, particularly methacrylate (B99206) derivatives. bilecik.edu.trrsc.org However, the direct ATRP of vinyl phosphonates can be challenging because the phosphorus atom can complex with the copper catalyst, thereby deactivating it. rsc.org This issue can sometimes be mitigated by adjusting the ligand, solvent, and temperature conditions.

RAFT polymerization has proven to be a more versatile and robust technique for a wide range of phosphorus-containing monomers, including VPA and its esters. rsc.orgresearchgate.net This method utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. Aqueous RAFT/MADIX (macromolecular design via interchange of xanthates) polymerization of VPA has been successfully demonstrated using xanthate CTAs, yielding well-defined poly(vinylphosphonic acid) (PVPA). mdpi.comrsc.org RAFT has also been employed to synthesize block copolymers, such as poly(acrylamide)-b-PVPA, by chain-extending from a macro-CTA. mdpi.com

The table below compares different controlled polymerization methods for vinyl phosphonate analogues.

| Polymerization Method | Monomer | Catalyst/CTA | Key Features | Resulting Polymer |

| RAFT/MADIX | Vinylphosphonic Acid (VPA) | Carboxy-functional xanthate | Good control in aqueous media. mdpi.comrsc.org | Well-defined PVPA (Đ < 1.5). mdpi.com |

| RAFT | Phenylphosphinic acid monomer | Dithiobenzoate | Formation of self-assembling diblock copolymers. rsc.org | Block copolymers. |

| RAFT | PHMA / MMA | CPDN | "Living"/controlled features, enhanced thermal stability. rsc.orgrsc.org | PPHMA-co-PMMA with low Đ. rsc.org |

| ATRP | Diethyl (methacryloyloxy)methyl phosphonate | CuBr/PMDETA | Allows for controlled polymerization of phosphonate methacrylates. bilecik.edu.tr | Well-defined homopolymers. |

PHMA: 4-((diethoxyphosphoryl)(hydroxy)methyl)phenyl methacrylate, MMA: Methyl methacrylate, CPDN: 2-cyanoprop-2-yl dithionaphthalate, PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine

Functionalization of Polymeric Materials via Propene-2-phosphorylchloride Derivatives

Introducing phosphorus-containing functionalities onto existing polymer structures is a powerful strategy for creating new materials with desired properties. This can be achieved through grafting techniques, where phosphorus-containing molecules or polymer chains are attached to a substrate polymer backbone or surface. acs.orgacs.org

One approach is "grafting-to," where pre-synthesized phosphorus-containing polymers are attached to a functionalized backbone. A more common method is "grafting-from," where polymerization of a phosphorus-containing monomer is initiated from active sites on a polymer backbone or surface. acs.org Anionic polymerization of diethyl vinylphosphonate (DEVP) has been initiated from lithiated polysulfones to create graft copolymers. acs.org Subsequent hydrolysis yields polysulfone backbones with pendant PVPA chains, creating materials with potential applications as proton-conducting membranes. acs.org

Surface-initiated RAFT (SI-RAFT) polymerization is another advanced technique used to graft PVPA chains from surfaces, such as those of metal-organic frameworks (MOFs). acs.org This method allows for precise control over the length and density of the grafted polymer chains, creating hybrid materials with enhanced proton conductivity for fuel cell applications. acs.org Similarly, phosphonic acid groups can be grafted onto styrene-divinylbenzene copolymer microbeads to create chelating resins for metal ion recovery. uoc.gr

Emerging Research Directions in Phosphorus-Containing Polymer Chemistry

The field of phosphorus-containing polymers is continually expanding, with research pushing into new and innovative application areas. The unique combination of properties offered by these materials makes them candidates for solving challenges in high-technology sectors.

Proton-Conducting Membranes: A major research focus is the development of phosphonated polymers for proton exchange membranes (PEMs) in fuel cells. acs.org Unlike widely used sulfonic acid-based membranes (e.g., Nafion), phosphonic acid groups can facilitate proton transport under low-humidity and high-temperature conditions through self-dissociation, potentially improving fuel cell efficiency and durability. acs.org

Advanced Flame Retardants: Phosphorus-containing polymers are being developed as halogen-free flame retardants. acs.orgrsc.org During combustion, they can promote the formation of a protective char layer that insulates the underlying material from heat and fuel sources. Copolymers containing phosphonate side chains have shown significantly improved thermal stability and flame-retardant performance. rsc.org

Biomedical Applications: The biocompatibility and affinity of phosphate (B84403) and phosphonate groups for calcium ions and bone mineral (hydroxyapatite) make these polymers highly attractive for biomedical uses. acs.orgnih.gov Applications being explored include dental adhesives, components of dental composites, scaffolds for tissue engineering, and drug delivery systems. acs.orgnih.govresearchgate.net Polymers bearing phosphonic acid groups can promote biomineralization or act as bone-targeting agents for delivering therapeutics. nih.gov

Supramolecular Chemistry: The ability of phosphonate anions to form stable dimers and polymers through non-covalent interactions with macrocyclic hosts is an emerging area. nih.gov This opens up possibilities for creating self-healing materials, responsive gels, and other smart supramolecular structures.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Propene-2-phosphorylchloride in laboratory settings?

- Methodological Answer : Synthesis typically involves phosphorylation of propene derivatives using POCl₃ under anhydrous conditions. Key steps include:

- Reaction Setup : Conduct reactions in a dry, inert atmosphere (e.g., nitrogen) to prevent hydrolysis .

- Purification : Use fractional distillation or recrystallization with non-polar solvents. Purity validation via NMR (¹H, ³¹P) and HPLC is critical .

- Safety : Handle phosphoryl chlorides in fume hoods with appropriate PPE due to their corrosive and moisture-sensitive nature .

Q. Which analytical techniques are recommended for confirming the purity and structural identity of Propene-2-phosphorylchloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ³¹P NMR is essential for confirming phosphorylation (δ ~0–30 ppm for P=O bonds). ¹H/¹³C NMR identifies hydrocarbon backbone integrity .

- Chromatography : HPLC with UV detection (λ = 200–220 nm) quantifies purity, while GC-MS monitors volatile byproducts .

- Elemental Analysis : Validate Cl and P content stoichiometrically .

Q. How should researchers safely handle and store Propene-2-phosphorylchloride to prevent degradation?

- Methodological Answer :

- Storage : Store in sealed, moisture-free containers under inert gas (argon/nitrogen) at –20°C to slow hydrolysis .

- Handling : Use Schlenk lines for transfers. Quench residues with cold ethanol to neutralize reactive chloride .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected ³¹P NMR shifts) during characterization?

- Methodological Answer :

- Data Validation : Cross-check with computational models (DFT for predicting NMR shifts) .

- Contaminant Analysis : Use LC-MS to detect hydrolyzed byproducts (e.g., phosphoric acid derivatives) .

- Replicate Experiments : Repeat synthesis under stricter anhydrous conditions and compare spectra .

Q. What strategies optimize reaction yields in Propene-2-phosphorylchloride synthesis when scaling from milligram to gram quantities?

- Methodological Answer :

- Kinetic Control : Slow addition of POCl₃ to avoid exothermic side reactions.

- Solvent Selection : Use high-boiling solvents (e.g., toluene) for better temperature regulation .

- In-line Monitoring : Employ FTIR to track P=O bond formation in real time .

Q. How should researchers design experiments to investigate the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Substrate Screening : Test diverse nucleophiles (amines, alcohols) under varying temperatures and solvents .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in H₂O) to trace hydrolysis pathways .

- Kinetic Studies : Employ stopped-flow techniques to measure reaction rates .

Data Integrity and Reproducibility

Q. What steps ensure reproducibility of experimental results when working with Propene-2-phosphorylchloride?

- Methodological Answer :

- Documentation : Follow standardized protocols (e.g., IUPAC guidelines) and report deviations .

- Data Archiving : Share raw spectral data and chromatograms in supplementary materials .

- Peer Review : Pre-publish methods in open-access repositories (e.g., protocols.io ) for community feedback .

Q. How can researchers validate the accuracy of analytical measurements (e.g., HPLC purity assays)?

- Methodological Answer :

- Calibration Standards : Use certified reference materials for instrument calibration .

- Interlaboratory Comparisons : Participate in round-robin testing to identify systematic errors .

Safety and Compliance

Q. What are the critical safety protocols for disposing of Propene-2-phosphorylchloride waste?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.